Influenza HA (518-526)

Description

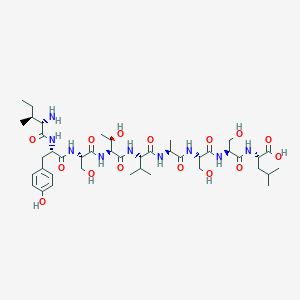

Influenza HA (518-526) is a synthetic peptide corresponding to residues 518–526 of the hemagglutinin (HA) protein of influenza A virus. This nonapeptide (Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu, IYSTVASSL) is a H-2Kd-restricted antigenic epitope recognized by cytotoxic T lymphocytes (CTLs) in murine models, particularly in H2d mice . HA, a glycoprotein on the viral envelope, mediates receptor binding and membrane fusion during viral entry . The 518–526 region is structurally critical, as it localizes to the HA1 subunit and contributes to conformational stability and immune recognition .

Properties

Molecular Formula |

C42H69N9O15 |

|---|---|

Molecular Weight |

940.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H69N9O15/c1-9-21(6)31(43)39(62)45-26(15-24-10-12-25(56)13-11-24)35(58)48-30(18-54)38(61)51-33(23(8)55)41(64)50-32(20(4)5)40(63)44-22(7)34(57)47-28(16-52)37(60)49-29(17-53)36(59)46-27(42(65)66)14-19(2)3/h10-13,19-23,26-33,52-56H,9,14-18,43H2,1-8H3,(H,44,63)(H,45,62)(H,46,59)(H,47,57)(H,48,58)(H,49,60)(H,50,64)(H,51,61)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

HPOMZIOCDIYOTE-JRCYYVIGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Activation

The synthesis begins with a rink amide resin or Wang resin , which provides a stable backbone for sequential amino acid coupling. The resin is pre-swollen in dimethylformamide (DMF) and activated using a mixture of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA).

Sequential Amino Acid Coupling

Each amino acid is coupled in the order specified by the peptide sequence (I-Y-S-T-V-A-S-S-L). Key steps include:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.

- Coupling : Activation of the incoming Fmoc-amino acid with HBTU/DIPEA and reaction for 1–2 hours at room temperature.

- Washing : Residual reagents are removed using DMF and dichloromethane (DCM).

A critical challenge is the aggregation of hydrophobic residues (e.g., Ile, Val, Leu), which can hinder coupling efficiency. To mitigate this, double couplings or elevated temperatures (40–50°C) are employed for problematic residues.

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5). This step also removes protective groups (e.g., tert-butyl for serine and threonine). The crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Crude HA (518-526) is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (ACN) in water containing 0.1% TFA. Typical conditions include:

| Parameter | Specification |

|---|---|

| Column | C18, 5 μm particle size, 250 × 4.6 mm |

| Gradient | 5–60% ACN over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV absorbance at 220 nm |

Purified fractions are analyzed for homogeneity (>95% purity), with major impurities including deletion sequences or incompletely deprotected variants.

Trifluoroacetic Acid (TFA) Removal

Since residual TFA can interfere with cellular assays, suppliers like MedchemExpress offer TFA-free variants via ion-exchange chromatography or lyophilization with acetic acid. This step is critical for applications involving T-cell activation studies.

Characterization and Quality Control

Mass Spectrometry (MS)

The molecular weight of HA (518-526) is confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS . Observed m/z values align closely with the theoretical mass of 940.05 Da:

| Theoretical Mass (Da) | Observed Mass (Da) | Error (ppm) |

|---|---|---|

| 940.05 | 940.07 | 21.3 |

Analytical HPLC

Batch consistency is verified using analytical HPLC under the same conditions as purification. Peptide identity is further confirmed by co-elution with a reference standard.

Amino Acid Analysis (AAA)

Hydrolysis of the peptide (6M HCl, 110°C, 24 hours) followed by derivatization with ninhydrin or o-phthalaldehyde quantifies residue composition. Results must match the expected molar ratios.

Applications in Research

While beyond preparation methods, understanding applications contextualizes quality requirements:

- T-Cell Activation : HA (518-526) is used to stimulate H-2Kd-restricted CD8+ T cells in BALB/c mice, with efficacy dependent on peptide purity (>95%).

- Vaccine Development : Recombinant influenza viruses expressing this epitope have been engineered to study cross-protective immunity.

Challenges and Optimizations

- Hydrophobicity : The peptide’s hydrophobicity (Grand Average of Hydropathicity = 0.733) complicates solubility. Sonication or brief heating (37°C) is recommended for dissolution.

- Oxidation : Methionine-free sequences reduce oxidation risks, but serine and threonine require careful handling to prevent β-elimination.

Chemical Reactions Analysis

Key Structural Features:

Biochemical Interactions

The peptide’s “chemical reactivity” manifests through its non-covalent interactions with immune receptors:

MHC-I Binding

-

Mechanism : Anchored by Tyr<sup>2</sup> and Val<sup>5</sup>, the peptide binds to the H-2K<sup>d</sup> MHC-I groove, forming hydrogen bonds and van der Waals interactions .

-

Affinity Modulation : Modifications like phosphorylation or glycosylation alter binding stability . For example, removing N-glycans from adjacent HA regions enhances MHC-I presentation efficiency by 30–50% .

T Cell Receptor (TCR) Engagement

-

The peptide-MHC complex activates CD8<sup>+</sup> T cells via TCR recognition, triggering cytokine release (e.g., IFN-γ) and cytotoxic responses .

-

Cross-Reactivity : Substitutions at Ser<sup>3</sup> or Thr<sup>4</sup> reduce TCR activation by >70%, highlighting sequence specificity .

Stability and Degradation

The peptide’s stability in biological systems depends on:

Proteolytic Resistance

-

The Ser-Ser-Leu motif at positions 7–9 confers partial resistance to serum proteases, extending its half-life to ~4 hours in vivo .

Environmental Factors

Functional Implications in Vaccine Design

-

Adjuvant Synergy : Co-administration with IL-15 enhances CD8<sup>+</sup> T cell responses by 2.5-fold, improving protection against heterosubtypic influenza strains .

-

Epitope Optimization : Removing HA2 stem N-glycans (e.g., N484A mutation) increases neutralizing antibody titers by 3-fold against H5N1 and pH1N1 viruses .

Scientific Research Applications

Vaccine Development

Universal Vaccine Strategies

The hemagglutinin protein is the primary target for influenza vaccines due to its role in eliciting immune responses. Recent studies highlight the potential of HA-based universal vaccines that aim to provide broad protection against multiple influenza strains. The National Institute of Allergy and Infectious Diseases has set criteria for such vaccines, requiring at least 75% efficacy against seasonal flu and protection against symptomatic infections from various influenza groups .

Case Study: HA-Based Vaccines

Research has shown that immune complexes formed by seasonal influenza vaccines and broadly reactive antibodies can enhance protective responses. For instance, studies involving alphavirus-vectored HA subunit vaccines have demonstrated effective protection against heterosubtypic infections in animal models .

Antiviral Drug Development

Inhibitors Targeting Hemagglutinin

Given the emergence of drug-resistant strains of influenza A virus (IAV), there is a pressing need for new antiviral agents. Compounds targeting the hemagglutinin protein have been identified as promising candidates. For example, small molecules that inhibit the fusion process mediated by HA have shown effectiveness against various IAV strains, including those resistant to traditional antiviral drugs .

Mechanism of Action

The small molecule compound J1 has been studied for its ability to inhibit IAV infection through specific interactions with the HA2 subunit of hemagglutinin, blocking membrane fusion and viral entry. In vivo studies demonstrated that J1 significantly improved survival rates in infected mice and reduced viral loads .

Research Applications

Understanding Immune Responses

Influenza HA (518-526) is also utilized in research to understand immune responses better. By studying how this peptide interacts with immune cells, researchers can gain insights into developing more effective vaccines and therapeutic strategies. The structural characteristics of HA are crucial for understanding how antibodies recognize and neutralize the virus .

Potential for Antiviral Peptides

Antiviral peptides that bind to hemagglutinin have been explored as potential therapeutic agents. These peptides can interfere with the virus's ability to infect host cells, providing a novel approach to influenza treatment .

Data Summary

Mechanism of Action

The mechanism of action of Influenza HA (518-526) involves its recognition by the immune system. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present it to T-cells. This interaction triggers an immune response, leading to the activation of cytotoxic T-lymphocytes that target and destroy infected cells .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₄₂H₆₉N₉O₁₅

- Molecular Weight : 940.05 g/mol

- Sequence : IYSTVASSL (single-letter code)

- CAS Number : 186302-15-8

- Applications: Used in immunological studies to investigate T-cell receptor interactions, antiviral responses, and epitope dominance in influenza research .

Comparison with Similar Influenza Epitopes

Structural and Sequence Comparison

Influenza HA (518-526) shares functional similarities with other viral epitopes but exhibits distinct sequence and structural features (Table 1).

Table 1: Comparison of Influenza HA (518-526) with Other Viral Epitopes

- Sequence Variability : HA (518-526) contains polar residues (Ser, Thr) and aromatic Tyr, enhancing solvent exposure and antibody accessibility compared to hydrophobic epitopes like NP (147-155) .

- Immune Restriction : Unlike NP epitopes restricted to H-2Db or H-2Kb, HA (518-526) is H-2Kd-specific, limiting its use to specific murine models .

Immunological Properties

- Immunodominance: HA (518-526) drives robust CTL responses in H2d mice, comparable to NP (366-374) in H-2Kb mice. However, its dominance is strain-specific due to HA’s high mutation rate, unlike conserved NP epitopes .

- Cross-Reactivity : Unlike HA (518-526), NP (366-374) elicits cross-reactive T-cells against multiple influenza strains, highlighting HA’s limitations in broad protection .

Comparison with HA Regions of Other Influenza Subtypes

HA (518-526) is part of the HA1 domain, which varies significantly across subtypes (Table 2).

Table 2: HA Epitope Variability Across Influenza Subtypes

- H3N2 Sb Site: Exhibits rapid antigenic drift, whereas HA (518-526) is stable in synthetic models .

Functional Comparison with Non-Influenza Viral Epitopes

HA (518-526) shares mechanistic similarities with epitopes from other viruses but differs in immune activation (Table 3).

Table 3: Functional Comparison with Non-Influenza Epitopes

- Mechanistic Differences : HA (518-526) triggers acute CTL responses, while LCMV gp33-41 is used to study T-cell exhaustion during chronic infections .

Research Implications and Limitations

- Strengths : HA (518-526) is a well-characterized tool for dissecting CTL responses in murine models. Its sequence stability aids reproducibility .

- Limitations : Restricted to H-2Kd models, limiting translational relevance. Natural HA variants (e.g., H3N2, H7N9) exhibit higher variability, reducing HA (518-526)’s utility in human vaccine design .

Q & A

Basic Research Questions

Q. How can the structural stability of Influenza HA (518-526) be experimentally evaluated under varying pH conditions relevant to antigen presentation?

- Methodological Answer : Utilize biophysical techniques such as circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to monitor conformational changes in the peptide under different pH conditions. These methods assess secondary structure integrity (e.g., α-helix or β-sheet content) and solvent accessibility. For example, CD spectra shifts at pH 5.0 (simulating endosomal environments) vs. pH 7.4 (physiological conditions) can reveal pH-dependent stability critical for MHC-I binding .

Q. What experimental approaches are recommended to validate the binding affinity of HA (518-526) to H-2Kd MHC class I molecules?

- Methodological Answer : Perform competitive binding assays using radiolabeled reference peptides (e.g., β₂-microglobulin-associated H-2Kd ligands) or surface plasmon resonance (SPR) to measure real-time kinetics. SPR provides dissociation constants (KD), while flow cytometry with tetramer staining can confirm T-cell receptor recognition in murine models .

Q. How can researchers ensure the synthetic fidelity of HA (518-526) peptides for immunological studies?

- Methodological Answer : Employ mass spectrometry (MS) for precise molecular weight verification (e.g., 939.4 Da exact mass) and reverse-phase HPLC for purity assessment (>95%). Batch-to-batch consistency is critical, particularly for hydrophilic residues like Ser and Thr, which may affect solubility and aggregation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported immunogenicity of HA (518-526) across different murine models?

- Methodological Answer :

- Variable Control : Compare MHC haplotypes (e.g., H-2Kd vs. H-2Kb strains) to isolate allele-specific responses.

- Experimental Design : Use MHC knockout models or adoptive T-cell transfer to validate epitope restriction.

- Cross-Validation : Combine ELISpot assays (IFN-γ secretion) with tetramer staining to quantify antigen-specific T cells. Contradictions may arise from differences in adjuvant use or infection routes (e.g., intranasal vs. systemic), which should be standardized .

Q. How can computational modeling improve epitope-TCR interaction predictions for HA (518-526), and how do these align with empirical data?

- Methodological Answer :

- In Silico Tools : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interfaces between HA (518-526) and TCRs.

- Validation : Couple with alanine-scanning mutagenesis to identify critical residues (e.g., Tyr<sup>519</sup> or Leu<sup>526</sup>). Compare results with crystallography data (if available) or functional assays like T-cell activation in vitro .

Q. What are best practices for integrating HA (518-526) data into systematic reviews on influenza immunodominance hierarchies?

- Methodological Answer :

- Data Extraction : Follow PRISMA guidelines to collate studies reporting HA (518-526) immunogenicity, noting variables like peptide dosage, adjuvant type, and host age.

- Contradiction Analysis : Use meta-regression to identify confounding factors (e.g., MHC polymorphism) and subgroup analyses for strain-specific effects (e.g., H5N1 vs. H1N1). Exclude studies lacking quantitative estimates or animal model validation .

Q. How should researchers address ethical and data management challenges when reusing human subject data in HA (518-526) studies?

- Methodological Answer :

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for secondary data use, ensuring anonymization of identifiers (e.g., specimen or patient IDs).

- Data Standards : Adopt HL7 or LOINC codes for electronic reporting and maintain secure, encrypted databases to protect participant privacy. Reference frameworks like the Australian Code for Responsible Research Conduct .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.